2-[(Phenoxy)methyl]phenylZinc bromide

Catalog No.
S15502456
CAS No.
M.F
C13H11BrOZn
M. Wt
328.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Phenoxy)methyl]phenylZinc bromide

Product Name

2-[(Phenoxy)methyl]phenylZinc bromide

IUPAC Name

bromozinc(1+);phenoxymethylbenzene

Molecular Formula

C13H11BrOZn

Molecular Weight

328.5 g/mol

InChI

InChI=1S/C13H11O.BrH.Zn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-7,9-10H,11H2;1H;/q-1;;+2/p-1

InChI Key

ULSWTFSCNYTMBC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=[C-]2.[Zn+]Br

2-[(Phenoxy)methyl]phenylzinc bromide is an organozinc compound characterized by its formula C13H13BrOZn. This compound is notable for its utility in organic synthesis, particularly in facilitating carbon-carbon bond formation through various coupling reactions. It is typically prepared as a 0.25 M solution in tetrahydrofuran, a common solvent in organic chemistry due to its ability to dissolve many organic compounds and its relatively low boiling point.

  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, where the phenylzinc moiety acts as a nucleophile.
  • Cross-Coupling Reactions: It is extensively utilized in Suzuki-Miyaura and Negishi coupling reactions, which are pivotal for constructing biaryl compounds. These reactions typically involve palladium or nickel catalysts and bases such as potassium carbonate.

The major products from these reactions are often biaryl compounds, which serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

While specific biological activities of 2-[(Phenoxy)methyl]phenylzinc bromide are not extensively documented, organozinc compounds in general have been investigated for their potential roles in biological systems. They may participate in biochemical processes or serve as intermediates for the synthesis of biologically active molecules. The mechanism of action typically involves the transfer of the phenyl group to an electrophilic substrate, mediated by the zinc atom.

The synthesis of 2-[(Phenoxy)methyl]phenylzinc bromide generally follows these steps:

  • Preparation of Phenylzinc Bromide: This is achieved by reacting bromobenzene with zinc dust, often using a catalyst to facilitate the reaction.
  • Reaction with Phenoxy Methyl Bromide: The phenylzinc bromide is then reacted with phenoxy methyl bromide under inert conditions (to avoid oxidation and moisture) to yield 2-[(Phenoxy)methyl]phenylzinc bromide.

On an industrial scale, optimized conditions are employed to enhance yield and purity, including automated reactors and stringent control over reaction parameters.

2-[(Phenoxy)methyl]phenylzinc bromide has a broad range of applications:

  • Organic Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.
  • Biological Research: The compound aids in modifying biomolecules for studying various biological processes.
  • Pharmaceutical Development: It plays a role in creating pharmaceutical intermediates and active compounds.
  • Industrial Use: The compound is also utilized in producing advanced materials and fine chemicals.

Interaction studies involving 2-[(Phenoxy)methyl]phenylzinc bromide focus on its reactivity with various electrophiles and its role in facilitating cross-coupling reactions. The specific interactions depend on the substrates used and the reaction conditions, including temperature, solvent choice, and catalyst presence.

Several compounds share structural similarities with 2-[(Phenoxy)methyl]phenylzinc bromide. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
3-(2-Isopropoxyphenoxymethyl)phenylzinc bromideOrganozincContains an isopropoxy group enhancing solubility
2-(Methoxymethyl)phenylzinc bromideOrganozincFeatures a methoxy group which may alter reactivity
2-[(n-Butyloxy)methyl]phenylzinc bromideOrganozincIncorporates a butyloxy group affecting sterics
2-[(2'-Fluoroethoxy)methyl]phenylzinc bromideOrganozincFluoroethoxy substitution may influence reactivity

Compared to these similar compounds, 2-[(Phenoxy)methyl]phenylzinc bromide's unique phenoxy group provides distinctive electronic properties that can influence its reactivity patterns in synthetic applications .

Hydrogen Bond Acceptor Count

2

Exact Mass

325.92847 g/mol

Monoisotopic Mass

325.92847 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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